molecular formula C14H13N3O B1618731 1H-Benzotriazole, 1-(o-methoxybenzyl)- CAS No. 27799-80-0

1H-Benzotriazole, 1-(o-methoxybenzyl)-

Cat. No. B1618731
CAS RN: 27799-80-0
M. Wt: 239.27 g/mol
InChI Key: DXHUPJQOKXNZES-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-(o-methoxybenzyl)- is a chemical compound with the molecular formula C₆H₅N₃ . It is also known by various other names, including Azimidobenzene , Benzisotriazole , and Benzotriazole . The compound’s structure consists of a triazole ring (a five-membered heterocyclic ring containing three nitrogen atoms) with an additional o-methoxybenzyl group attached .


Synthesis Analysis

The synthesis of 1H-Benzotriazole, 1-(o-methoxybenzyl)- involves several methods, including cyclization reactions of appropriate precursors. One common approach is the reaction of o-methoxybenzylamine with cyanogen azide or sodium azide . This process leads to the formation of the triazole ring, resulting in the desired compound .


Molecular Structure Analysis

The molecular structure of 1H-Benzotriazole, 1-(o-methoxybenzyl)- comprises a planar triazole ring fused with an o-methoxybenzyl group. The nitrogen atoms in the triazole ring contribute to its aromaticity, making it stable and suitable for various applications .


Chemical Reactions Analysis

  • Electrophilic Aromatic Substitution : The triazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Physical And Chemical Properties Analysis

  • Melting Point : The compound has a melting point around 236.5°C .
  • Stability : 1H-Benzotriazole, 1-(o-methoxybenzyl)- is stable under normal conditions but may decompose at elevated temperatures .

Mechanism of Action

The compound’s mechanism of action depends on its specific application. Notably, 1H-Benzotriazole, 1-(o-methoxybenzyl)- exhibits corrosion inhibition properties due to its ability to form protective layers on metal surfaces. It acts as a barrier against corrosive agents, preventing metal degradation .

Safety and Hazards

  • Environmental Impact : Dispose of it responsibly to prevent environmental contamination .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15-16-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHUPJQOKXNZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340267
Record name 1H-Benzotriazole, 1-(o-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27799-80-0
Record name 1H-Benzotriazole, 1-(o-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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